Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

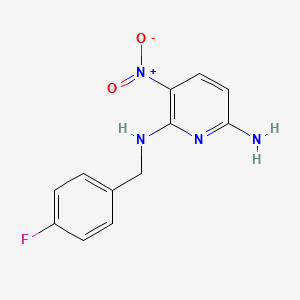

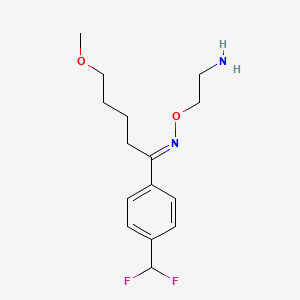

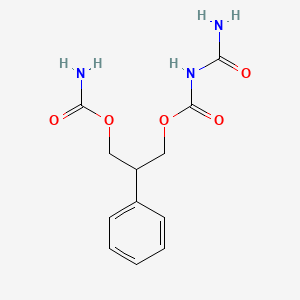

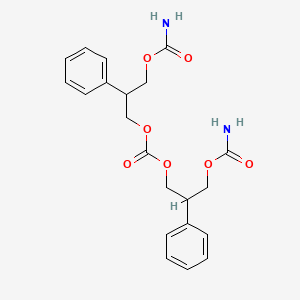

Cytidine 5'-Phosphoromorpholidate N,N'-Dicyclohexyl-4-morpholinecarboximidamide (CPM-NC) is an important compound used in scientific research. It is a small molecule inhibitor of the enzyme glycogen synthase kinase 3 (GSK-3). CPM-NC has been studied extensively and has been used in a variety of laboratory experiments and scientific research applications. It has been shown to have a variety of biochemical and physiological effects, and is a useful tool for researchers.

Aplicaciones Científicas De Investigación

Cytotoxic Liponucleotide Analogs : Cytidine and deoxycytidine diphosphate diacylglycerol, substrates for cellular phosphoglycerides biosynthesis, have been synthesized as liponucleotide analogs for potential antitumor activity (Turcotte et al., 1980).

Synthesis of Cytidine-5-Carboxamide-Modified Nucleotide Reagents : Chemically-modified cytidine derivatives have been developed for use in aptamer discovery, with implications in therapeutic and gene function studies (Rohloff et al., 2015).

Nucleotides and Nucleotide Analogs in Human Serum Sialyltransferase : The effects of cytidine nucleotides and their analogs on human serum sialyltransferase have been studied, providing insights into potential inhibitors of glycoconjugate biosynthesis, relevant in cancer chemotherapy (Klohs et al., 1979).

Antiviral Nucleoside Diphosphate Diglycerides : Improved synthesis methods have been reported for nucleoside diphosphate diglycerides, including cytidine diphosphate diglyceride, showing potential for enhanced antiviral action compared to parent nucleoside analogs (van Wijk et al., 1992).

Antisense Gene Inhibition by Oligonucleotides : Phosphorothioate oligodeoxynucleotides containing C-5 propyne analogs of uridine and cytidine have shown potent antisense inhibition of gene expression, with potential therapeutic applications (Wagner et al., 1993).

Synthesis of Cytidine Diphosphorylcholine : High-performance liquid chromatography has been used in the synthesis of CPD-choline, indicating its utility in optimizing the production of cytidine-containing products (Shlyankevich et al., 1988).

Cytidine Deaminase in Normal and Leukemic Granulocytes : This study provides insights into cytidine deaminase levels in normal and leukemic cells, indicating differences related to granulocyte maturation rather than specific enzymatic defects in leukemic cells (Chabner et al., 1974).

Propiedades

IUPAC Name |

[(2R,5R)-5-(4-amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H31N3O.C13H21N4O8P/c1-3-7-15(8-4-1)18-17(20-11-13-21-14-12-20)19-16-9-5-2-6-10-16;14-9-1-2-17(13(20)15-9)12-11(19)10(18)8(25-12)7-24-26(21,22)16-3-5-23-6-4-16/h15-16H,1-14H2,(H,18,19);1-2,8,10-12,18-19H,3-7H2,(H,21,22)(H2,14,15,20)/t;8-,10?,11?,12-/m.1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZOKUXZPMJPBNU-GWISVLQFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OCC2C(C(C(O2)N3C=CC(=NC3=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCC(CC1)[NH2+]C(=NC2CCCCC2)N3CCOCC3.C1COCCN1P(=O)([O-])OC[C@@H]2C(C([C@@H](O2)N3C=CC(=NC3=O)N)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H52N7O9P |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[(2R,5R)-5-(4-Amino-2-oxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-morpholin-4-ylphosphinate;cyclohexyl-(N-cyclohexyl-C-morpholin-4-ylcarbonimidoyl)azanium | |

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

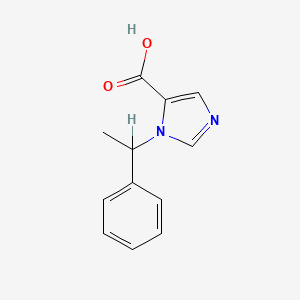

![Ethyl 8-hydroxy-5-methyl-6-oxo-5,6-dihydro-4H-imidazo[1,5-a][1,4]benzodiazepine-3-carboxylate](/img/structure/B602298.png)